molecular formula C10H11F2NO3 B2928607 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid CAS No. 773123-55-0

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid

Cat. No.: B2928607
CAS No.: 773123-55-0
M. Wt: 231.199
InChI Key: DDVFZYFVHNUTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and glycine.

    Condensation Reaction: The 3-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining a specific temperature range to ensure high yield and purity.

    Catalyst Optimization: Using efficient catalysts to speed up the reaction and reduce by-products.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: It is used in research to understand its effects on biological systems, including enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid
  • 3-Amino-3-[3-(methoxy)phenyl]propanoic acid
  • 3-Amino-3-[3-(chloromethoxy)phenyl]propanoic acid

Uniqueness

3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved efficacy and selectivity.

Properties

IUPAC Name

3-amino-3-[3-(difluoromethoxy)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-2-6(4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVFZYFVHNUTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.